1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the reaction of 3,4-dimethylphenylamine with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals or as a component in formulations.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group and may have different biological activities.
4-(2,4,5-Trichlorobenzenesulfonyl)piperazine: Lacks the dimethylphenyl group and may have different chemical properties.
Uniqueness
1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is unique due to the presence of both the dimethylphenyl and trichlorobenzenesulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H19Cl3N2O2S |
---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19Cl3N2O2S/c1-12-3-4-14(9-13(12)2)22-5-7-23(8-6-22)26(24,25)18-11-16(20)15(19)10-17(18)21/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
BLLSNKUBSGRVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)C |
Origin of Product |
United States |
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